1-Phenyl-3-(trichloromethyl)pyrazole
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Overview
Description
1-Phenyl-3-(trichloromethyl)pyrazole is a chemical compound with the molecular formula C10H7Cl3N2. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions.
Preparation Methods
The synthesis of 1-Phenyl-3-(trichloromethyl)pyrazole can be achieved through several synthetic routes. One common method involves the reaction of phenylhydrazine with trichloroacetyl chloride in the presence of a base, such as pyridine. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring . The reaction conditions typically involve refluxing the reactants in an organic solvent, such as ethanol or acetonitrile, for several hours.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Phenyl-3-(trichloromethyl)pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of chlorinated pyrazole derivatives .
Scientific Research Applications
1-Phenyl-3-(trichloromethyl)pyrazole has several scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for the development of potential pharmaceutical agents.
Agrochemicals: It is used as a precursor for the synthesis of herbicides and insecticides.
Material Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(trichloromethyl)pyrazole involves its interaction with specific molecular targets and pathways. In the case of its use as an insecticide, the compound functions by blocking glutamate-activated chloride channels in insects. This disruption leads to paralysis and eventual death of the insect . In medicinal applications, the compound’s derivatives may interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
1-Phenyl-3-(trichloromethyl)pyrazole can be compared with other similar compounds, such as:
1-Phenyl-3-(dichloromethyl)pyrazole: This compound is a reduced form of this compound and exhibits different reactivity and biological activity.
1-Phenyl-3-(trifluoromethyl)pyrazole:
1-Phenyl-3-(chloromethyl)pyrazole: This compound has a single chlorine atom in the methyl group and shows distinct chemical behavior compared to its trichloromethyl counterpart.
The uniqueness of this compound lies in its specific structural features and the presence of the trichloromethyl group, which imparts unique reactivity and biological activity to the compound .
Properties
CAS No. |
83959-41-5 |
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Molecular Formula |
C10H7Cl3N2 |
Molecular Weight |
261.5 g/mol |
IUPAC Name |
1-phenyl-3-(trichloromethyl)pyrazole |
InChI |
InChI=1S/C10H7Cl3N2/c11-10(12,13)9-6-7-15(14-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
PDEMFAXJHHSQET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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